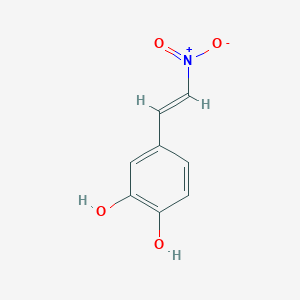

4-(2-nitrovinyl)benzene-1,2-diol

Übersicht

Beschreibung

4-(2-Nitrovinyl)benzol-1,2-diol ist eine organische Verbindung mit der Summenformel C₈H₇NO₄. Sie ist auch bekannt als 1,2-Benzol-diol, 4-(2-Nitroethenyl)-, (E)-. Diese Verbindung zeichnet sich durch das Vorhandensein einer Nitrovinylgruppe aus, die an einen Benzolring mit zwei Hydroxylgruppen in ortho-Position gebunden ist. Es ist ein Derivat von Brenzkatechin und findet Anwendung in verschiedenen Bereichen der wissenschaftlichen Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Nitrovinyl)benzol-1,2-diol erfolgt typischerweise durch Nitrierung von Brenzkatechin, gefolgt von einer Vinylisierungsreaktion. Ein gängiges Verfahren ist die Nitrierung von Brenzkatechin mit Salpetersäure unter Bildung von 4-Nitrobrenzkatechin. Dieser Zwischenprodukt wird dann unter basischen Bedingungen mit Acetaldehyd einer Vinylisierungsreaktion unterzogen, um 4-(2-Nitrovinyl)benzol-1,2-diol zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-(2-Nitrovinyl)benzol-1,2-diol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich .

Chemische Reaktionsanalyse

Reaktionstypen

4-(2-Nitrovinyl)benzol-1,2-diol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oxidiert werden.

Reduktion: Die Reduktion der Nitrogruppe kann Amine liefern.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Benzolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel unter sauren Bedingungen.

Hauptprodukte

Oxidation: Chinone.

Reduktion: Amine.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

4-(2-Nitrovinyl)benzol-1,2-diol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Studien zu seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften.

Industrie: Verwendung bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Nitrovinyl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction of the nitro group can yield amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that 4-(2-nitrovinyl)benzene-1,2-diol exhibits strong antibacterial properties against various plant pathogens. For example:

- Pathogens Targeted : It shows effectiveness against Xanthomonas oryzae pathovar oryzae, X. axonopodis pv. citri, and others.

- Minimum Inhibitory Concentration (MIC) : The MIC values range from 333.75 to 1335 μmol/L, indicating a broad spectrum of activity against these pathogens .

Quorum Sensing Inhibition

Recent studies have highlighted its potential as a quorum sensing inhibitor (QSI):

- Mechanism : It disrupts biofilm formation in Serratia marcescens by downregulating virulence factors and biofilm-related genes.

- Results : Treatment with 50 μg/ml of the compound reduced biofilm formation by 79% and affected various virulence factors significantly .

Medicinal Chemistry

The unique structure of this compound allows it to interact with biological targets effectively:

- Enzyme Inhibition : The compound acts as a probe for studying enzyme interactions and may serve as a precursor for developing therapeutic agents.

- Potential Drug Development : Its ability to form stable complexes with proteins suggests applications in drug design, particularly for anticancer agents .

Environmental Applications

In addition to its biological applications, the compound shows promise in environmental chemistry:

- Colorimetric Detection : It can act as a chemosensor for detecting metal ions such as Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺ through observable color changes .

- Environmental Monitoring : Its application in detecting heavy metals highlights its utility in environmental assessments.

Wirkmechanismus

Der Wirkungsmechanismus von 4-(2-Nitrovinyl)benzol-1,2-diol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren. Die Hydroxylgruppen am Benzolring können Wasserstoffbrückenbindungen mit Proteinen und anderen Biomolekülen bilden, wodurch deren Funktion beeinflusst wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Brenzkatechin: 1,2-Dihydroxybenzol, es fehlt die Nitrovinylgruppe.

4-Nitrobrenzkatechin: 1,2-Dihydroxy-4-nitrobenzol, es fehlt die Vinylgruppe.

4-Vinylbrenzkatechin: 1,2-Dihydroxy-4-vinylbenzol, es fehlt die Nitrogruppe.

Einzigartigkeit

4-(2-Nitrovinyl)benzol-1,2-diol ist einzigartig durch das Vorhandensein von sowohl Nitro- als auch Vinylgruppen in der Brenzkatechinstruktur. Diese Kombination von funktionellen Gruppen verleiht ihm eine einzigartige chemische Reaktivität und potenzielle biologische Aktivität und macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .

Biologische Aktivität

4-(2-nitrovinyl)benzene-1,2-diol, a compound belonging to the family of nitro-substituted phenols, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other therapeutic properties. The findings are supported by various studies and case reports.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrovinyl group attached to a benzene ring with two hydroxyl groups in the ortho position. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a derivative of this compound was shown to inhibit biofilm formation in Serratia marcescens, reducing biofilm mass by 79% at a concentration of 50 µg/ml. Scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) confirmed that treatment with this compound disrupted biofilm architecture by 84% .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies indicated that certain derivatives possess micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These studies revealed that the compound could induce apoptosis in cancer cells, suggesting its utility as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in key signaling pathways. The nitro group may facilitate redox reactions that lead to oxidative stress in microbial and cancer cells, ultimately contributing to cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against pathogenic bacteria. The results indicated a dose-dependent reduction in bacterial viability, with significant effects observed at concentrations as low as 10 µg/ml. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against multiple cancer cell lines. The findings showed that it inhibited cell proliferation significantly at concentrations ranging from 5 µM to 20 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, supporting its role as a potential anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

IUPAC Name |

4-[(E)-2-nitroethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJASJHXECDHOM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108074-44-8 | |

| Record name | 1,2-Dihydroxy-4-(nitroethenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108074448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.